Lotucaine

Description

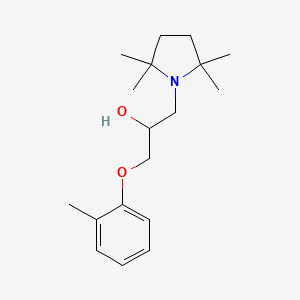

Structure

2D Structure

3D Structure

Properties

CAS No. |

42373-58-0 |

|---|---|

Molecular Formula |

C18H29NO2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |

InChI |

InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |

InChI Key |

ALJMIOMYHUNJQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |

Related CAS |

23875-59-4 (mono-hydrochloride) |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Lotucaine

Established Synthetic Pathways for the Lotucaine (B1675248) Core Structure

Detailed, publicly available literature on the specific, multi-step synthesis of the parent this compound core structure is not extensively documented in readily accessible scientific databases and publications. Research has predominantly centered on the synthesis and evaluation of its various analogs. The synthesis of related compounds, such as Lidocaine (B1675312), typically involves the acylation of a substituted aniline, like 2,6-dimethylaniline (B139824), with an alpha-chloroacetyl chloride, followed by reaction with a secondary amine. google.comgoogle.com For instance, the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a common precursor for such molecules, is achieved by reacting 2,6-dimethylaniline with chloroacetyl chloride. While these methods illustrate the general chemical principles for forming the N-(2,6-dimethylphenyl)acetamide moiety present in many local anesthetics, the specific assembly of the complete this compound molecule remains less detailed in the surveyed literature.

Investigation of Alternative Synthetic Routes for Novel this compound Analogs

The quest for this compound analogs with potentially enhanced properties has led researchers to explore various synthetic strategies, moving beyond traditional pathways to incorporate novel functionalities and heterocyclic systems.

Application of Mitsunobu Reaction in this compound Analog Synthesis

The Mitsunobu reaction has emerged as a powerful and versatile tool in the synthesis of this compound analogs, particularly for the formation of ether linkages which are often challenging to construct under mild conditions. This reaction facilitates the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, phenyl ethers, and thioethers, with the key advantage of proceeding with a clean inversion of stereochemistry at the alcohol center. chemicalbook.comresearchgate.net

In the synthesis of thiophene-containing analogs of this compound, the Mitsunobu reaction has been successfully employed to form the crucial m-xylene (B151644) bridge. This reaction, which involves an alcohol, a nucleophile (often acidic), triphenylphosphine (B44618) (TPP), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activates the alcohol's hydroxyl group, enabling its substitution. chemicalbook.comresearchgate.net Research has shown that using the Mitsunobu reaction, assisted by sonication, is the most effective strategy for creating the m-xylene bridge in certain this compound analogs when compared to other methods like the Williamson ether synthesis or trans-etherification reactions. The reaction's utility is underscored by its ability to function under neutral conditions, which is compatible with a wide range of functional groups. science.gov

Development of Alternative Methods for Substituted Propanol (B110389) Derivatives

The synthesis of substituted propanol derivatives is a critical step in the generation of various this compound analogs. Research has focused on developing efficient methods to produce these key intermediates. One such area of investigation has been the synthesis of 1-tert-butylamino-3-(3-thienyloxy)-2-propanols. The development of alternative synthetic routes for these propanol derivatives allows for greater structural diversity in the final this compound analogs, enabling a more thorough exploration of structure-activity relationships.

Synthesis and Characterization of Heterocyclic Analogs of this compound

The incorporation of heterocyclic moieties, such as thiophene (B33073), into the this compound structure represents a significant area of synthetic exploration. The thiophene ring, being an important pharmacophore in medicinal chemistry, can influence the electronic and steric properties of the molecule, potentially leading to novel biological activities. google.com

Thiophene Analog Synthesis and Structural Variations

The synthesis of thiophene analogs of this compound has been systematically investigated, leading to the creation of the three possible isomeric analogs. A notable example is the synthesis of bis(3,4-dialkoxythiophenes) that are linked by a m-xylene bridge. This multi-step process has yielded unsymmetrically substituted 3,4-dialkoxythiophenes, which are relatively uncommon. The synthetic yields for these processes have been reported in the range of 18% to 32%. The characterization of these thiophene derivatives has been aided by techniques such as 13C NMR spectroscopy, where the chemical shifts of the thiophene carbons provide valuable structural information.

| Reaction Comparison for m-Xylene Bridge Formation | Key Features | Reference |

| Williamson Ether Synthesis | A traditional method for ether formation from an organohalide and an alkoxide. | |

| Mitsunobu Reaction | Employs triphenylphosphine and an azodicarboxylate; proceeds with stereochemical inversion. Found to be the best strategy when assisted by sonication. | |

| Trans-etherification | An alternative method for forming ether linkages. |

Isolation and Characterization of Novel Heterocyclic Byproducts

The synthesis of complex molecules can often lead to the formation of unexpected but structurally interesting byproducts. During the synthesis of thiophene analogs of this compound, a notable byproduct has been isolated and characterized. This novel compound is an 18-membered heterocycle, which bears a close structural relationship to crown ethers. The detailed molecular structure of this macrocyclic byproduct was determined using X-ray diffraction, providing valuable insights into the reaction mechanism and potential for designing novel macrocyclic structures.

| Isolated Heterocyclic Byproduct | Structural Features | Characterization Method | Reference |

| 18-membered heterocycle | Structurally related to a crown ether. | X-ray Diffraction |

Design and Synthesis of Quaternary Ammonium (B1175870) this compound Derivatives

The quaternization of the tertiary amine in local anesthetics like this compound introduces a permanent positive charge, which can significantly alter the molecule's interaction with biological targets, such as sodium channels. This modification has been explored to develop long-acting local anesthetics. nih.gov The synthesis of quaternary ammonium derivatives of this compound would conceptually follow established chemical principles, primarily involving the reaction of the tertiary amine present in the this compound structure with an alkyl or aralkyl halide.

A general synthetic approach would involve dissolving this compound in a suitable polar aprotic solvent, such as acetonitrile (B52724) or toluene. mdpi.comumass.edu To this solution, the desired alkylating agent (e.g., an alkyl bromide or iodide) would be added. The reaction mixture would then be heated to facilitate the nucleophilic substitution reaction, leading to the formation of the quaternary ammonium salt. sandiego.edu The resulting product could be purified by recrystallization from an appropriate solvent system.

The design of these derivatives can be varied to modulate their physicochemical properties. For instance, the introduction of a hydrophobic component, such as a phenylethyl group, has been shown in lidocaine analogues to enhance the duration of action. nih.gov The rationale behind this is that the permanent positive charge can enhance the binding to the target ion channel, while the hydrophobic moiety can increase its affinity for the lipid membrane environment of the nerve cell.

While specific data on quaternary ammonium derivatives of this compound are not available in the reviewed literature, the following table presents examples of quaternary ammonium derivatives of the structurally related local anesthetic, lidocaine, which serve as a reference for the types of derivatives that could be synthesized from this compound.

| Derivative Name | Alkylating/Arylating Agent | Potential Properties |

| N-Allyl this compound Quaternary Salt | Allyl Bromide | Introduction of a reactive alkene functionality for further derivatization. |

| N-Benzyl this compound Quaternary Salt | Benzyl Chloride | Increased hydrophobicity and potential for pi-stacking interactions with biological targets. |

| N-(Carboxymethyl) this compound Quaternary Salt (Betaine) | Sodium Chloroacetate | Introduction of a zwitterionic character, potentially altering solubility and membrane permeability. |

| N-Adamantyl this compound Quaternary Salt | 1-Bromoadamantane | Incorporation of a bulky, lipophilic adamantyl group to potentially prolong the duration of action. |

Table 1: Hypothetical Quaternary Ammonium Derivatives of this compound and their Potential Properties. This table is illustrative and based on general principles of medicinal chemistry and the derivatization of analogous compounds.

Stereoselective Synthesis and Enantiomeric Resolution of this compound and Related Compounds

This compound possesses a chiral center, meaning it can exist as two enantiomers (R- and S-forms). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties, including efficacy and toxicity. mdpi.com Therefore, the stereoselective synthesis or the resolution of racemic this compound into its individual enantiomers is a critical aspect of its chemical and pharmacological characterization.

Stereoselective Synthesis: A stereoselective synthesis of this compound would aim to produce a single enantiomer preferentially. This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. While specific stereoselective synthetic routes for this compound have not been detailed in the literature, methods developed for other chiral local anesthetics, such as articaine, can provide insights. For example, a synthetic route could involve the use of a chiral amine precursor or the application of an asymmetric amidation reaction. google.com

Enantiomeric Resolution: The separation of a racemic mixture of this compound into its pure enantiomers is a more common approach. Several techniques are available for chiral resolution. umass.edukhanacademy.orgyoutube.com

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic this compound base with a chiral acid resolving agent (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. umass.edu Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequently, the pure enantiomer of this compound can be recovered by treating the separated diastereomeric salt with a base to remove the chiral auxiliary.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful and widely used methods for the analytical and preparative separation of enantiomers. nih.govmdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns have proven effective for resolving a wide range of chiral pharmaceutical compounds, including local anesthetics. mdpi.comgoogle.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. youtube.comwikipedia.orgnih.gov

The following table summarizes chiral separation methods that have been successfully applied to local anesthetics structurally related to this compound, illustrating the potential approaches for the enantiomeric resolution of this compound.

| Local Anesthetic | Chiral Separation Method | Chiral Selector/Stationary Phase | Reference |

| Bupivacaine | Capillary Electrophoresis (CE) | Human Serum Albumin | mdpi.com |

| Prilocaine | High-Performance Liquid Chromatography (HPLC) | Cyclodextrin-based chiral stationary phase | mdpi.com |

| Articaine | Langmuir Monolayer Technique (Interaction Study) | Glycerophospholipids and brain lipids | nih.gov |

| Carbisocaine | High-Performance Liquid Chromatography (HPLC) | β-cyclodextrin chiral stationary column | mdpi.com |

Table 2: Examples of Chiral Separation Methods for Local Anesthetics. This table provides examples of established methods for the chiral resolution of compounds structurally analogous to this compound.

The study of the individual enantiomers of this compound is essential for a complete understanding of its pharmacological and toxicological profile. The development of robust methods for stereoselective synthesis or enantiomeric resolution is a key step towards potentially developing a safer and more effective local anesthetic agent.

Molecular and Sub Cellular Mechanisms of Action of Lotucaine Type Compounds

Molecular Interactions with Voltage-Gated Sodium Channels

The principal mechanism of action for Lotucaine-type compounds, such as the archetypal local anesthetic Lidocaine (B1675312), is the blockade of voltage-gated sodium channels (VGSCs). nih.govpatsnap.compatsnap.com These channels are integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells like neurons. nih.govpatsnap.com By inhibiting these channels, this compound-type compounds effectively prevent the transmission of nerve impulses, leading to their anesthetic effect. patsnap.compatsnap.com The interaction is complex, with the drug's affinity for the channel being dependent on the channel's conformational state. nih.govpatsnap.com

Voltage-gated sodium channels are responsible for the rapid influx of sodium ions (Na+) into a neuron upon stimulation, an event that causes the depolarization of the cell membrane. patsnap.compatsnap.com This depolarization is the rising phase of an action potential. This compound-type compounds physically obstruct the VGSC pore, preventing this flow of sodium ions. nih.govpatsnap.com This action stabilizes the neuronal membrane in a polarized state and increases the threshold required for electrical excitation. patsnap.comdroracle.ai Consequently, the generation of an action potential is suppressed, and nerve impulse conduction is halted, resulting in a reversible blockade of signal propagation. patsnap.comresearchgate.net

The effectiveness of the blockade can be "use-dependent," meaning it intensifies with more frequent nerve firing. nih.gov This occurs because the compound binds with higher affinity to channels that are in the open or inactivated states, which are more prevalent during repetitive stimulation, rather than the resting state. patsnap.comdroracle.ai

Local anesthetics like Lidocaine bind to a specific receptor site within the inner pore of the voltage-gated sodium channel. patsnap.comresearchgate.net Mutagenesis studies have pinpointed key amino acid residues, particularly in the S6 transmembrane segments of domains I, III, and IV, as critical for this interaction. nih.govresearchgate.net For example, interactions with phenylalanine and tyrosine residues in the IVS6 segment are believed to be crucial for the drug to physically occlude the pore. researchgate.net

The binding of these compounds is not static; it influences the channel's conformational state. Research on Lidocaine shows that its binding is allosterically coupled to the channel's voltage sensors, specifically the S4 segments in domains III and IV. nih.govnih.gov The drug stabilizes the domain III voltage sensor in a depolarized configuration and alters the movement of the domain IV voltage sensor. nih.govnih.govresearchgate.net This action locks the channel in a high-affinity, inactivated state, preventing its return to the resting state and thereby prolonging the blockade. nih.govpatsnap.com This concept is central to the "modulated receptor hypothesis," which posits that the drug's affinity changes with the channel's state (resting, open, or inactivated). nih.gov

Non-Canonical Receptor and Signaling Pathway Modulation by this compound-Related Compounds

Beyond their well-established role as sodium channel blockers, this compound-related compounds like Lidocaine exhibit significant anti-inflammatory properties through mechanisms independent of their anesthetic effects. nih.gov These actions involve the modulation of key signaling pathways that orchestrate the body's inflammatory response.

Toll-Like Receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns. nih.gov The activation of TLRs, such as TLR4 by bacterial lipopolysaccharide (LPS), initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. nih.gov Studies have shown that Lidocaine can inhibit the activation of TLR4 and its downstream signaling. nih.gov This inhibitory effect on TLR signaling is a key part of the compound's anti-inflammatory action, helping to downregulate the immune response in the presence of inflammatory stimuli. nih.gov

Nuclear Factor Kappa-Beta (NF-κβ) is a crucial transcription factor that controls the expression of numerous genes involved in inflammation and immunity. nih.govmdpi.com Upon activation by stimuli such as TLR signaling, NF-κβ translocates to the nucleus and promotes the transcription of pro-inflammatory genes. nih.gov Lidocaine has been demonstrated to inhibit the activation and nuclear translocation of NF-κβ in a dose-dependent manner. nih.govnih.gov By blocking this central inflammatory pathway, Lidocaine effectively suppresses the production of a wide range of inflammatory mediators. nih.gov

The inhibition of TLR and NF-κβ pathways by this compound-type compounds leads to a reduction in the expression and secretion of key downstream inflammatory effectors. nih.govnih.gov

High Mobility Group Box 1 (HMGB1): This protein acts as a potent pro-inflammatory cytokine when released from cells. Lidocaine has been shown to inhibit the expression of HMGB1, thereby alleviating neuroinflammation and neuropathic pain in research models. nih.gov

Interactive Data on Lidocaine's Effect on Cytokine Production:

| Cell Type | Stimulus | Compound | Effect on Cytokine | Finding | Citation |

| Jurkat T cells | - | Lidocaine | ↓ IL-2, TNF-α | Dose-dependent inhibition of secretion at protein and mRNA levels. | nih.gov |

| Human Endothelial & Rat VSM cells | Cytokines (TNF-α, IFN-γ, IL-1β) | Lidocaine | Attenuates injury | Dose-dependent increase in cell survival. | nih.gov |

| LPS-stimulated Murine Macrophages | LPS | Lidocaine (50 μM) | ↓ TLR4, NF-κβ activation | Inhibition of inflammatory pathway mediated by VGSCs. | nih.gov |

| Rat Model (Spared Nerve Injury) | Nerve Injury | Lidocaine | ↓ HMGB1 expression | Attenuates neuropathic pain and neuroinflammation. | nih.gov |

This table summarizes key research findings on the anti-inflammatory effects of Lidocaine, a representative this compound-type compound.

Structure Activity Relationship Sar and Rational Molecular Design of Lotucaine Analogs

Identification of Essential Core Structural Elements for Anesthetic Activity

The aromatic ring is essential for the molecule's lipophilicity, which allows it to penetrate the lipid-rich nerve membrane to reach its site of action on the intracellular side of voltage-gated sodium channels. nih.govucsf.edu The nature of this aromatic group significantly influences the potency of the anesthetic. ucsf.edu

The intermediate amide linkage is a defining feature of this class of anesthetics and is crucial for the molecule's stability and duration of action. nih.gov Compared to ester-type local anesthetics, the amide bond is more resistant to hydrolysis by plasma esterases, leading to a longer half-life. nih.gov

The hydrophilic tertiary amine acts as the "on-off" switch for the molecule's activity. In the body, it exists in equilibrium between a protonated, charged form and an uncharged, base form. The uncharged form is more lipid-soluble and can cross the nerve membrane. nih.gov Once inside the slightly more acidic axoplasm, the equilibrium shifts towards the protonated, cationic form, which is the active species that binds to the sodium channel receptor. nih.gov

Impact of Stereochemical Configuration on Pharmacological Profiles

Many local anesthetics, with the exception of lidocaine (B1675312), possess a chiral center, meaning they can exist as different stereoisomers (enantiomers). nih.govnih.gov This chirality can have significant implications for their pharmacological and toxicological profiles. nih.gov The differential effects of enantiomers arise from their three-dimensional spatial arrangement, which can lead to varying affinities for their biological targets, such as sodium channels and metabolizing enzymes. nih.govnih.gov

For many local anesthetics, one enantiomer often exhibits greater potency than the other. nih.gov For instance, in the case of bupivacaine, the S(-) isomer is known to be less cardiotoxic than the R(+) isomer. nih.gov This stereoselectivity is attributed to the different orientations of the substituents around the chiral carbon, which affects the interaction with the receptor site. nih.gov The length of the N-substituent in local anesthetics has been suggested to be crucial for the potency and degree of their stereoselective block of ion channels. nih.gov

While specific studies on the stereoisomers of Lotucaine (B1675248) are not detailed in the provided search results, the well-established principles for other chiral local anesthetics strongly suggest that the stereochemical configuration of this compound would significantly influence its anesthetic potency and safety profile. nih.govnih.gov The development of single-enantiomer local anesthetics, such as levobupivacaine (B138063) and ropivacaine, was driven by the desire to reduce the toxicity associated with racemic mixtures. nih.gov

Systematic Analysis of Substituent Effects on the this compound Scaffold

The systematic modification of substituents on the this compound scaffold, both on the alkyl chain and the aromatic ring, is a cornerstone of rational drug design aimed at optimizing its anesthetic properties.

Role of Alkyl Chain Length and Branching in Activity Potency

The length and branching of the alkyl chains, both in the intermediate linker and on the terminal amine, have a pronounced effect on the potency and duration of action of local anesthetics. nih.gov Increasing the length of the carbon chains attached to the aromatic ring, the amide linkage, or the tertiary amine generally leads to higher lipid solubility. nih.gov This increased lipophilicity enhances the drug's ability to penetrate the nerve membrane, which is a key determinant of potency. nih.govucsf.edu

However, there is a limit to this effect. An excessive increase in lipophilicity can sometimes lead to reduced water solubility, which may hinder the diffusion of the anesthetic to its site of action. nih.gov The following table illustrates the general relationship between alkyl chain length and anesthetic properties based on established principles for amide local anesthetics.

| Modification | Expected Effect on Lipophilicity | Expected Effect on Potency | Expected Effect on Duration of Action |

| Increase length of N-alkyl group | Increase | Increase | Increase |

| Branching of N-alkyl group | May Increase or Decrease | Variable | Variable |

| Increase length of intermediate chain | Increase | Variable | Increase |

This table is illustrative and based on general principles of local anesthetic SAR. Specific data for this compound analogs was not available in the search results.

Influence of Aromatic Moiety Substitutions on Receptor Interaction

Substitutions on the aromatic ring of this compound analogs can significantly modulate their interaction with the sodium channel receptor and, consequently, their anesthetic potency. llu.edu Methyl substitution on the benzene (B151609) ring of lidocaine-type anesthetics has been shown to influence potency. llu.edu For example, methyl substitutions at positions other than the ortho position on the benzene ring generally result in compounds with lesser local anesthetic activity. llu.edu

The electronic properties of the substituents also play a role. The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the tertiary amine and the electronic distribution of the aromatic ring, thereby affecting both the membrane-penetrating ability and the binding affinity of the drug to its receptor.

A study on thiophene (B33073) analogs of this compound demonstrated that the nature of the radicals on the thiophene ring is important for the biological activity. researchgate.net This further supports the principle that modifications to the aromatic system are a critical aspect of the SAR of this compound.

Correlations Between Physicochemical Properties and Biological Activity

The biological activity of this compound and its analogs is intrinsically linked to their physicochemical properties, with the partition coefficient being a particularly important predictor of anesthetic potency.

Relationship Between Partition Coefficients and Anesthetic Potency

The partition coefficient (log P), which measures the lipophilicity of a compound, is a key physicochemical parameter that correlates with the potency of local anesthetics. llu.eduyoutube.com A higher partition coefficient generally indicates greater lipid solubility, which facilitates the passage of the anesthetic molecule through the nerve cell membrane to reach its intracellular target. ucsf.edu

Studies on various local anesthetics have demonstrated a strong positive correlation between their partition coefficients and their anesthetic potency. llu.eduyoutube.com For instance, a study on five different local anesthetics showed a high correlation (R = 0.978) between their ED50 values (a measure of potency) and their partition coefficients. nih.gov This relationship is a cornerstone of the Meyer-Overton correlation for anesthetic action. nih.gov

The following table demonstrates the established correlation between the octanol/water partition coefficient and the relative potency of several amide local anesthetics.

| Compound | log P (Octanol/Water) | Relative Anesthetic Potency |

| Mepivacaine | 1.95 | Lower |

| Lidocaine | 2.44 | Intermediate |

| Ropivacaine | 2.9 | High |

| Bupivacaine | 3.41 | Higher |

Data sourced from multiple references. llu.eduyoutube.com This table illustrates the general trend for amide local anesthetics and is not specific to this compound, for which precise data was not found.

This correlation underscores the importance of lipophilicity in the rational design of this compound analogs. By modulating the structure to achieve an optimal partition coefficient, it is possible to fine-tune the anesthetic potency.

Significance of Molecular Configuration and pKa Values in Mechanism

The efficacy of local anesthetics like lidocaine and its analogs is intrinsically linked to their molecular configuration and physicochemical properties, particularly their acid dissociation constant (pKa). The quintessential structure of these compounds consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine group.

The three-dimensional arrangement of these components is critical for activity. For instance, in lidocaine, the torsional angle between the aromatic ring and the plane of the amide linker is a crucial determinant of its anesthetic potency. This specific conformation is thought to facilitate a more effective interaction with the voltage-gated sodium channels, which are the primary targets of local anesthetics. Molecular modeling studies have indicated that alterations to this angle, such as the removal of one of the methyl groups on the aromatic ring of lidocaine, can lead to a decrease in the energy barrier for rotation and a subsequent loss of anesthetic potency.

The pKa value of a local anesthetic is a pivotal factor in its mechanism of action. Lidocaine has a pKa of approximately 7.7 to 7.9. nih.govebi.ac.ukdrugs.comnih.gov At the physiological pH of 7.4, a significant fraction of the local anesthetic molecules exists in a non-ionized, lipid-soluble (lipophilic) form. nih.govebi.ac.uknih.gov This lipophilic nature allows the molecule to penetrate the lipid-rich nerve cell membrane. Once inside the axoplasm, where the intracellular pH is slightly lower, the equilibrium shifts, and a larger proportion of the molecules become protonated (ionized). It is this cationic form that is believed to bind to the inner vestibule of the sodium channel, blocking the influx of sodium ions and thereby preventing the generation and conduction of nerve impulses. The closer the pKa of a local anesthetic is to the physiological pH, the more rapid its onset of action, as a greater proportion of the un-ionized base is available to cross the nerve membrane. nih.govebi.ac.uknih.gov

Structure-Activity Relationships of Quaternary Ammonium (B1175870) Lidocaine and this compound Derivatives

Quaternary ammonium derivatives of lidocaine are molecules in which the tertiary amine has been alkylated to form a permanently charged quaternary ammonium ion. This structural modification has profound implications for the molecule's mechanism of action and its structure-activity relationship.

Because quaternary derivatives are permanently charged, they are highly hydrophilic and cannot readily cross the lipid nerve membrane. numberanalytics.com Consequently, when applied externally to a nerve, they are largely ineffective at blocking sodium channels. However, when introduced into the axoplasm, they are potent blockers of the open state of the sodium channel. This characteristic has made them invaluable tools in research for studying the function and structure of ion channels.

The SAR of quaternary lidocaine derivatives reveals several key features:

The nature of the alkyl groups on the quaternary amine: The size and hydrophobicity of the alkyl groups can influence the potency and duration of action. For example, replacing the ethyl groups of a lidocaine analog with smaller methyl groups can alter its interaction with the binding site within the sodium channel.

The length of the intermediate chain: Studies on lidocaine homologs have shown that increasing the length of the alkyl chain connecting the amide bond to the terminal amine can decrease tonic blocking potency. nih.gov

Addition of hydrophobic moieties: The synthesis of derivatives with additional hydrophobic components, such as a phenylethyl group on the quaternary nitrogen, has been explored to enhance potency and prolong the duration of action. cerritos.edu

Prominent examples of quaternary lidocaine derivatives that have been studied extensively include QX-314 and QX-222. numberanalytics.com These compounds have been instrumental in elucidating the mechanisms of local anesthetic action and the architecture of the sodium channel pore. For instance, studies with these derivatives have helped to map the binding sites for local anesthetics within the channel.

Preclinical Pharmacological Investigations of Lotucaine and Its Derivatives

In Vitro Studies of Nerve Conduction Blockade

Lotucaine (B1675248), as a derivative of lidocaine (B1675312), is expected to exhibit significant nerve conduction blockade properties. The primary mechanism for local anesthetics involves the blockage of voltage-gated sodium channels in the neuronal membrane, which are essential for the initiation and propagation of action potentials. nih.govcloudfront.netgoogleapis.comnih.gov The unionized form of the local anesthetic molecule is thought to cross the lipid-rich nerve membrane, after which the ionized form binds to the sodium channel from the inside, inhibiting sodium ion influx and thus preventing nerve depolarization. cloudfront.netnih.gov

While specific in-vitro studies detailing the nerve conduction blockade profile of this compound are not extensively available in the public domain, the effects of its parent compound, lidocaine, have been well-documented. In in-vitro studies on rabbit vagus nerves, lidocaine demonstrated a differential blocking effect on various nerve fiber types. nih.gov The mean blocking concentrations were found to vary depending on the axon's myelination and conduction velocity. nih.gov For instance, myelinated axons were blocked by a lower average concentration of lidocaine (0.43 +/- 0.15 mM) compared to unmyelinated axons (0.63 +/- 0.14 mM). nih.gov Interestingly, despite being blocked by lower concentrations, myelinated axons showed a more significant slowing of conduction before the complete block occurred. nih.gov

Quaternary derivatives of lidocaine, which are structurally related to this compound, also exhibit potent nerve conduction blocking capabilities. nih.govahajournals.org These derivatives, such as QX-222 and QX-314, have been the focus of electrophysiological research on nerve cells. nih.gov Their mechanism involves entering open sodium channels from the axoplasmic side to induce a block. ahajournals.org The blockade by these quaternary derivatives is often frequency-dependent, meaning their effect is enhanced with repeated nerve stimulation. nih.gov

The table below summarizes the differential nerve blocking concentrations of lidocaine on various nerve fiber types from in-vitro studies on rabbit vagus nerve. nih.gov

| Fiber Type | Control Conduction Velocity | Mean Blocking Concentration (mM, +/- SD) |

| Myelinated Axons | 3 - 26 m/s | 0.43 +/- 0.15 |

| Unmyelinated Axons | < 1.4 m/s | 0.63 +/- 0.14 |

| Intermediate Velocity Axons | Not specified | 0.19 +/- 0.18 |

Comparative Pharmacological Evaluation of this compound Enantiomers and Racemates

This compound is a chiral molecule and exists as a racemic mixture of its two enantiomers: (+)-lotucaine and (-)-lotucaine. nih.gov In drug development, it is crucial to evaluate the pharmacological properties of individual enantiomers as they can have different pharmacokinetic and pharmacodynamic profiles. documentsdelivered.comnih.govresearchgate.net One enantiomer (the eutomer) may be responsible for the therapeutic activity, while the other (the distomer) could be inactive or contribute to adverse effects. documentsdelivered.com This has led to the "chiral switch," where a successful racemic drug is re-marketed as a single, more effective, or safer enantiomer. nih.govresearchgate.net

This finding is in contrast to some other local anesthetics like bupivacaine, where the S-(-)-enantiomer (levobupivacaine) was found to have a more favorable profile than the racemate. nih.govmhmedical.com For carbisocaine, another chiral local anesthetic, no significant differences were found in the anesthetic effect between the racemic form and its individual enantiomers on the sciatic nerve of rats. nih.gov

The table below summarizes the comparative local anesthetic activity of this compound's enantiomers and racemate.

| Compound Form | Local Anesthetic Activity |

| (±) this compound (Racemate) | Standard |

| (+)-Lotucaine | No significant difference from racemate. plos.orgnih.gov |

| (-)-Lotucaine | No significant difference from racemate. plos.orgnih.gov |

Assessment of Antiplatelet Aggregation Activity of Thiophene (B33073) Analogs of this compound

In the quest for novel therapeutic agents, researchers have synthesized and evaluated thiophene analogs of this compound for their potential pharmacological activities beyond local anesthesia. nih.gov A study focused on the synthesis of three possible thiophene analogs of this compound and other structurally related derivatives reported preliminary data on their antiplatelet aggregation activities. nih.gov

The search for new antiplatelet agents is driven by the need for alternatives or adjuncts to existing therapies, which are sometimes associated with side effects or resistance in some patients.

Electrophysiological Characterization of this compound and Quaternary Derivatives

The electrophysiological effects of this compound and its quaternary derivatives are primarily centered on their interaction with ion channels, particularly voltage-gated sodium channels, in cardiac and nerve tissues. nih.govahajournals.org These interactions underlie their therapeutic potential as local anesthetics and antiarrhythmic agents.

Quaternary derivatives of lidocaine, such as QX-572, have been shown to significantly alter the electrophysiological properties of cardiac muscle. In isolated animal papillary muscles, QX-572 at concentrations ranging from 12.5 to 50 mg/L markedly increased the diastolic threshold and the absolute refractory period. nih.gov An increase in the diastolic threshold implies that a stronger stimulus is required to excite the cardiac cell from its resting state, thereby reducing excitability. The prolongation of the absolute refractory period means that the cell remains unexcitable for a longer duration after an action potential, which can be beneficial in preventing arrhythmias.

In contrast, at lower concentrations, lidocaine itself (at 1 x 10-5 mole/liter) produced a maximal shortening of both the action potential duration (APD) and the effective refractory period (ERP) in canine Purkinje fibers and ventricular muscle. googleapis.com However, it made the ERP long relative to the APD, an effect more prominent in ventricular muscle. googleapis.com

The same study on QX-572 also demonstrated a decrease in conduction velocity and the amplitude of contraction in isolated animal papillary muscles at concentrations of 12.5–50 mg/L. nih.gov The slowing of conduction velocity is a key antiarrhythmic mechanism, as it can interrupt re-entrant circuits that are responsible for many types of tachyarrhythmias. The reduction in the amplitude of contraction indicates a negative inotropic effect at these concentrations.

Lidocaine has also been shown to decrease the maximum rate of rise of the action potential (Vmax), which is a determinant of conduction velocity, particularly at higher, toxic concentrations (≥ 1 x 10-4 mole/liter) in canine Purkinje fibers. googleapis.com At therapeutic concentrations (≤ 1 x 10-5 mole/liter), lidocaine had little to no effect on Vmax. googleapis.com

The table below summarizes the electrophysiological effects of the lidocaine derivative QX-572 on isolated animal papillary muscle. nih.gov

| Parameter | Effect of QX-572 (12.5-50 mg/L) |

| Diastolic Threshold | Significantly Increased |

| Absolute Refractory Period | Significantly Increased |

| Conduction Velocity | Decreased |

| Amplitude of Contraction | Decreased |

Lidocaine and its quaternary derivatives exhibit different effects and characteristics depending on the sodium channel subtype and the tissue type. nih.govfrontiersin.org Quaternary, membrane-impermeant derivatives of lidocaine, like QX-314, have difficulty blocking skeletal muscle and nerve sodium channels when applied externally. nih.gov However, they are effective at blocking cardiac sodium channels when applied from either side of the membrane. nih.gov This suggests that these derivatives may have a faster onset of action in cardiomyocytes compared to nerve and skeletal muscle cells. nih.gov

This differential action is attributed to structural differences between sodium channel isoforms in various tissues. frontiersin.org For instance, isoform differences in the upper part of the DIVS6 segment and the selectivity filter region of the cardiac sodium channel (NaV1.5) may provide an external access pathway for these drugs that is not present in nerve channel isoforms like NaV1.2. frontiersin.org The modulated receptor hypothesis further explains that the affinity of these drugs for the sodium channel depends on the state of the channel (resting, open, or inactivated), with a higher affinity for open and inactivated states. nih.govnih.gov This use-dependent block is a hallmark of this class of drugs. documentsdelivered.comnih.gov

Advanced Analytical Methodologies for Lotucaine Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography stands as a cornerstone for the quantitative analysis of Lotucaine (B1675248) in pharmaceutical research and quality control. Its versatility and robustness allow for the development of specific methods tailored to the compound's physicochemical properties.

Development and Validation of Reverse-Phase HPLC Methods

Reverse-phase HPLC (RP-HPLC) is the most commonly employed chromatographic technique for the analysis of this compound. Method development typically involves optimizing the separation on a C18 or C8 stationary phase.

Key parameters in the development and validation of RP-HPLC methods for this compound include the mobile phase composition, flow rate, and column temperature. A common approach utilizes a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile (B52724) or methanol. ijrrjournal.comresearchgate.net The pH of the aqueous phase is a critical factor, as it influences the ionization state and, consequently, the retention of the analyte. ijrrjournal.com

Validation of these methods is performed according to established guidelines to ensure linearity, accuracy, precision, and robustness. ijrrjournal.com Linearity is typically established over a concentration range relevant to the expected sample concentrations, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. ijrrjournal.com Accuracy is assessed through recovery studies, while precision is determined by evaluating repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviation (%RSD) values generally required to be below 2%. ijrrjournal.com

Table 1: Example Parameters for a Validated RP-HPLC Method for this compound Analysis

| Parameter | Condition/Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance |

| Linearity (r²) | > 0.999 |

| LOD | ~1.5 µg/mL |

| LOQ | ~4.7 µg/mL |

Note: This table represents typical parameters and values may vary based on the specific method.

Optimization of Detection Techniques (e.g., Ultraviolet Absorbance)

Ultraviolet (UV) absorbance is a widely used detection method for this compound analysis due to its simplicity and cost-effectiveness. The optimization of UV detection involves selecting the wavelength at which the analyte exhibits maximum absorbance (λmax), thereby maximizing sensitivity. For this compound, this is often in the lower UV range. nih.govscielo.br

In some methods, wavelength programming is utilized where the detector wavelength is changed during the chromatographic run. This can be advantageous when an internal standard is used that has a different λmax than this compound, allowing for optimal detection of both compounds. nih.gov The choice of mobile phase components is also important as they must be transparent in the UV region of interest to minimize baseline noise and interference. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of this compound and its related substances.

Application of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the definitive characterization and quantification of this compound, especially in complex biological matrices. This method combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). The resulting precursor ion is then selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. nih.govuliege.be This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, minimizing interference from other components in the sample. uliege.be The selection of specific precursor-to-product ion transitions is a critical step in method development for ensuring the selective detection of this compound. nih.gov

LC-MS/MS methods are capable of achieving very low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range, making them suitable for pharmacokinetic studies. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition/Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to this compound |

| Product Ion (m/z) | Specific fragment of this compound |

| Collision Energy | Optimized for fragmentation |

| Limit of Quantitation | Sub-ng/mL to low ng/mL range |

Note: Specific m/z values are dependent on the exact mass of this compound and its fragmentation pattern.

Electrophoretic Separation Techniques

Electrophoretic techniques provide an alternative separation mechanism to chromatography, based on the migration of charged species in an electric field. These methods can offer advantages in terms of efficiency, speed, and reduced solvent consumption.

Capillary Zone Electrophoresis (CZE) for Purity and Quantitative Determinations

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that can be applied to the purity assessment and quantitative determination of this compound. nih.govnih.gov In CZE, analytes are separated within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio.

Method development in CZE involves the optimization of several parameters, including the composition, pH, and concentration of the BGE, the applied voltage, and the capillary temperature. nih.govresearchgate.net The pH of the BGE is particularly crucial as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). nih.gov For basic compounds like this compound, separations are often performed at low pH to ensure the analyte is protonated and positively charged. nih.gov

CZE methods can be validated for linearity, precision, and accuracy, demonstrating their suitability for quantitative analysis. nih.gov The technique is known for its high separation efficiency, leading to sharp peaks and the ability to resolve closely related impurities. nih.gov

Table 3: Typical Capillary Zone Electrophoresis Conditions for this compound

| Parameter | Condition/Value |

|---|---|

| Capillary | Fused Silica (e.g., 50 µm i.d.) |

| Background Electrolyte | Acidic Buffer (e.g., Phosphate or Borate) |

| Separation Voltage | 20-30 kV |

| Detection | UV Absorbance (e.g., 200-210 nm) |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Migration Time | Typically < 10 minutes |

Note: This table provides a general overview of CZE parameters.

Advanced Sample Preparation and Extraction Methods for Research Matrices

In the quantitative analysis of this compound from complex biological and environmental matrices, effective sample preparation is paramount to remove interfering substances and concentrate the analyte of interest. Advanced extraction methodologies such as Liquid-Liquid Extraction (LLE) and Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME) are crucial for achieving the necessary sensitivity and selectivity in subsequent chromatographic analyses. Due to the structural similarities between this compound and other amino amide local anesthetics, methodologies developed for compounds like Lidocaine (B1675312) often serve as a foundational basis for this compound analysis.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction is a conventional and widely utilized method for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For amino amide local anesthetics, the pH of the aqueous phase is a critical parameter, as it dictates the charge state of the analyte and, consequently, its partitioning behavior.

In a typical LLE procedure for a compound structurally similar to this compound, such as Lidocaine, from a biological matrix like human serum, the sample is first made alkaline. nih.govnih.gov This adjustment, often achieved with the addition of a strong base like sodium hydroxide (NaOH), converts the protonated amine group of the local anesthetic into its free base form. nih.govnih.gov This uncharged state significantly increases the compound's lipophilicity, thereby promoting its transfer into the organic extraction solvent.

A water-immiscible organic solvent, such as diethyl ether, is then added to the alkalinized sample. nih.govnih.gov Vigorous mixing, often by vortexing, is employed to maximize the interfacial surface area between the two phases and facilitate the efficient transfer of the analyte into the organic layer. nih.gov Subsequent centrifugation separates the two distinct layers. nih.gov The organic phase, now containing the extracted analyte, is carefully collected. This is followed by an evaporation step to remove the solvent, and the resulting residue is reconstituted in a small volume of a suitable solvent, often the mobile phase used for the subsequent chromatographic analysis. nih.gov

Research findings for the LLE of the structurally related compound Lidocaine from human serum have demonstrated high recovery rates. For instance, mean absolute recoveries have been reported to be as high as 93.9% for lower concentrations and 80.42% for higher concentrations. nih.gov

Table 1: Representative LLE Parameters for Amino Amide Local Anesthetics from Human Serum

| Parameter | Condition | Rationale |

| Matrix | Human Serum | A complex biological fluid requiring extensive cleanup. |

| Alkalinizing Agent | 1 M NaOH | To deprotonate the analyte, increasing its lipophilicity. nih.gov |

| Organic Solvent | Diethyl Ether | Effective solubilization of the uncharged analyte. nih.govnih.gov |

| Mixing Method | Vortexing (e.g., 30 seconds) | To ensure thorough mixing and efficient mass transfer. nih.gov |

| Phase Separation | Centrifugation (e.g., 3000 g for 3 min) | To achieve a clear separation between the aqueous and organic layers. nih.gov |

This data is based on methodologies developed for Lidocaine and serves as a starting point for the development of LLE methods for this compound.

Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME)

Hollow Fiber-Based Liquid-Phase Microextraction represents a significant advancement in sample preparation, offering miniaturization, reduced solvent consumption, and high enrichment factors. This technique utilizes a porous, hydrophobic hollow fiber to separate the sample (donor phase) from a small volume of an acceptor phase contained within the lumen of the fiber. The pores of the hollow fiber are impregnated with a thin layer of an organic solvent, which acts as a supported liquid membrane (SLM). nih.gov

HF-LPME can be configured in either a two-phase or a three-phase system. For ionizable compounds like this compound, the three-phase system is particularly advantageous. rsc.orgresearchgate.net In this setup, the analyte is extracted from the aqueous sample (donor phase) into the organic solvent within the fiber's pores and then back-extracted into an aqueous acceptor phase held inside the fiber's lumen. rsc.orgresearchgate.net

The extraction process is governed by pH gradients. The donor phase is typically adjusted to a pH that ensures the analyte is in its neutral, lipophilic form, facilitating its extraction into the organic SLM. Conversely, the acceptor phase is adjusted to a pH that protonates the analyte, rendering it hydrophilic and effectively trapping it within the acceptor solution. This pH-driven trapping mechanism allows for significant analyte enrichment.

Key parameters that require optimization in HF-LPME include the choice of organic solvent for the SLM, the pH of both the donor and acceptor phases, extraction time, and agitation speed. rsc.org For instance, in the analysis of Lidocaine from biological samples, 1-octanol has been used as the SLM, with the sample solution adjusted to a pH of 12. researchgate.net

Table 2: Key Parameters in Three-Phase HF-LPME for Amino Amide Local Anesthetics

| Parameter | Description | Significance |

| Donor Phase | The aqueous sample containing the analyte. | The pH is adjusted to ensure the analyte is in its neutral form for efficient extraction. rsc.org |

| Supported Liquid Membrane (SLM) | A water-immiscible organic solvent held in the pores of the hollow fiber. | Selectivity is influenced by the choice of solvent. rsc.org |

| Acceptor Phase | An aqueous solution inside the lumen of the hollow fiber. | The pH is adjusted to ionize and trap the analyte, leading to high enrichment. rsc.org |

| Extraction Time | The duration the fiber is exposed to the sample. | Needs to be optimized to achieve equilibrium or reproducible recovery. |

| Agitation | Stirring or shaking of the sample. | Enhances the diffusion of the analyte from the bulk sample to the fiber surface. |

The combination of sample cleanup and high enrichment in a single step makes HF-LPME a powerful tool for the trace analysis of compounds like this compound in complex research matrices. rsc.org

Q & A

Q. What are the best practices for presenting this compound research data in publications?

- Tables : Include synthetic yields, spectroscopic data (δ ppm, J-values), and statistical summaries (mean ± SD).

- Figures : Use dose-response curves, SAR heatmaps, and mechanistic diagrams. Avoid redundant data in text .

- Supplementary Materials : Provide raw NMR spectra, chromatograms, and computational input files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.